Isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate
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Overview
Description
Isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrimidobenzimidazole core, which is a fused ring system combining pyrimidine and benzimidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with a pyridine derivative under acidic conditions to form the pyrimidobenzimidazole core. This is followed by esterification with isopropyl alcohol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyrimidobenzimidazole derivatives.
Scientific Research Applications
Isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its heterocyclic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl substituted benzimidazole derivatives: These compounds share a similar benzimidazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazole containing compounds: These compounds also feature a heterocyclic ring structure and are known for their diverse biological activities.
Uniqueness
Isopropyl 2-methyl-4-(3-pyridyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate is unique due to its specific combination of a pyrimidobenzimidazole core with a pyridyl group and an isopropyl ester
Properties
IUPAC Name |
propan-2-yl 2-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-12(2)26-19(25)17-13(3)22-20-23-15-8-4-5-9-16(15)24(20)18(17)14-7-6-10-21-11-14/h4-12,18H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFAWFXBKVJFNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CN=CC=C4)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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